molecular formula C15H11F3O3 B6407055 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261549-79-4

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407055
CAS No.: 1261549-79-4
M. Wt: 296.24 g/mol
InChI Key: MTDGCVBCGDQDAY-UHFFFAOYSA-N
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Description

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structural features, which include a methoxy group and a trifluoromethylphenyl group attached to a benzoic acid core.

Properties

IUPAC Name

2-methoxy-3-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-10(6-4-7-11(13)14(19)20)9-5-2-3-8-12(9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDGCVBCGDQDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691128
Record name 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261549-79-4
Record name 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play crucial roles in its binding affinity and activity. These interactions can modulate the function of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid can be compared with other similar compounds, such as:

    2-Methoxy-3-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but differs in its boronic acid moiety.

    2-(Trifluoromethyl)benzoic acid: This compound lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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